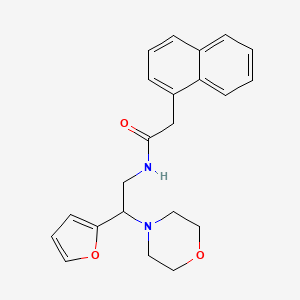

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide

Description

N-(2-(Furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalen-1-yl group linked to an acetamide backbone, with a morpholinoethyl-furan substituent. This compound combines sterically bulky aromatic (naphthalene), heterocyclic (furan), and polar (morpholine) components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c25-22(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-20(21-9-4-12-27-21)24-10-13-26-14-11-24/h1-9,12,20H,10-11,13-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKFQYBUDVCCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of furan derivatives with morpholinoethylamine and naphthalene acetamide. The structural formula can be represented as follows:

This compound features a morpholine ring, which is known for enhancing solubility and bioavailability, alongside a furan moiety that contributes to its pharmacological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing 1,3,4-oxadiazole structures have shown to inhibit STAT3 signaling pathways, which are crucial in cancer cell proliferation and survival. Studies have demonstrated that such compounds can effectively reduce tumor growth in various cancer models by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. In animal models of arthritis, treatment with related compounds resulted in a marked reduction of inflammatory markers such as c-Fos expression, suggesting a mechanism through which these compounds may alleviate symptoms associated with chronic inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of furan-containing compounds, this compound was evaluated for its ability to inhibit cell proliferation in breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanisms

A separate investigation into the anti-inflammatory mechanisms revealed that the compound significantly reduced edema and joint swelling in arthritic models. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated groups compared to controls.

Comparative Biological Activity Table

| Compound | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 15 | Inhibition of STAT3 signaling |

| Related Furan Derivative | Anti-inflammatory | 10 | Reduction of c-Fos expression |

| 1,3,4-Oxadiazole Derivative | Anticancer | 12 | Induction of apoptosis in cancer cells |

Comparison with Similar Compounds

Comparative Data Table

Research Implications and Gaps

- Cytotoxic Potential: The target compound’s naphthalen-1-yl and morpholinoethyl groups suggest possible anticancer activity, warranting cytotoxicity assays akin to .

- Synthetic Optimization : Evidence from indicates efficient routes (e.g., click chemistry, acylation) for analogous compounds.

- Solubility and Bioavailability: Morpholinoethyl groups may enhance solubility compared to halogenated phenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.